Cas no 948592-69-6 (5-Amino-2,4-dichlorophenylboronic acid)
5-Amino-2,4-dichlorophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Amino-2,4-dichlorophenyl)boronic acid
- 5-AMINO-2,4-DICHLOROPHENYLBORONIC ACID
- (5-Amino-2,4-dichlorophenyl)boronicacid
- AKOS015893344
- D85825
- YMB59269
- CS-0174871
- A859240
- SB77875
- SCHEMBL3190397
- 948592-69-6
- BS-24673
- DTXSID70681724
- MFCD18783121
- DB-141319
- B-(5-amino-2,4-dichlorophenyl)boronic acid
- 5-Amino-2,4-dichlorophenylboronic acid
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- MDL: MFCD18783121
- Inchi: 1S/C6H6BCl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2
- InChI Key: PBNYZHWDFGLNPP-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1B(O)O)N)Cl
Computed Properties
- Exact Mass: 204.98700
- Monoisotopic Mass: 204.987
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.5A^2
Experimental Properties
- PSA: 66.48000
- LogP: 0.83660
5-Amino-2,4-dichlorophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 091557-250mg |
(5-Amino-2,4-dichlorophenyl)boronic acid, 95+% |
948592-69-6 | 95+% | 250mg |
$303.00 | 2023-09-10 | |
| Matrix Scientific | 091557-1g |
(5-Amino-2,4-dichlorophenyl)boronic acid, 95+% |
948592-69-6 | 95+% | 1g |
$672.00 | 2023-09-10 | |
| Fluorochem | 210596-250mg |
5-Amino-2,4-dichlorophenyl)boronic acid |
948592-69-6 | 95% | 250mg |
£188.00 | 2022-03-01 | |
| Fluorochem | 210596-1g |
5-Amino-2,4-dichlorophenyl)boronic acid |
948592-69-6 | 95% | 1g |
£438.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188564-1g |
5-Amino-2,4-dichlorophenylboronic acid |
948592-69-6 | 97% | 1g |
¥2213.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188564-250mg |
5-Amino-2,4-dichlorophenylboronic acid |
948592-69-6 | 97% | 250mg |
¥1112.90 | 2023-09-04 | |
| TRC | A605263-25mg |
5-Amino-2,4-dichlorophenylboronic acid |
948592-69-6 | 25mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A605263-50mg |
5-Amino-2,4-dichlorophenylboronic acid |
948592-69-6 | 50mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A605263-100mg |
5-Amino-2,4-dichlorophenylboronic acid |
948592-69-6 | 100mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A605263-250mg |
5-Amino-2,4-dichlorophenylboronic acid |
948592-69-6 | 250mg |
$ 305.00 | 2023-04-19 |
5-Amino-2,4-dichlorophenylboronic acid Suppliers
5-Amino-2,4-dichlorophenylboronic acid Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 5-Amino-2,4-dichlorophenylboronic acid
5-Amino-2,4-dichlorophenylboronic acid (CAS No. 948592-69-6): An Overview and Recent Advances
5-Amino-2,4-dichlorophenylboronic acid (CAS No. 948592-69-6) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique chemical structure, which includes a boronic acid group and a substituted phenyl ring with an amino and dichloro functionalization. The combination of these functionalities makes it a valuable building block for various applications, particularly in the development of pharmaceuticals and advanced materials.
The chemical formula of 5-Amino-2,4-dichlorophenylboronic acid is C8H7BCl2N2O2. Its molecular weight is 231.51 g/mol, and it exists as a white crystalline solid at room temperature. The compound is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various synthetic reactions and analytical techniques.
Synthetic Applications: One of the primary applications of 5-Amino-2,4-dichlorophenylboronic acid is in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active molecules and complex organic compounds. The boronic acid group in this compound readily undergoes coupling with aryl halides or vinyl halides in the presence of palladium catalysts, leading to the formation of biaryl or styryl products. This versatility makes it an essential reagent in the synthesis of pharmaceutical intermediates and fine chemicals.
Medicinal Chemistry: In the realm of medicinal chemistry, 5-Amino-2,4-dichlorophenylboronic acid has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as a scaffold for the design of inhibitors targeting various enzymes and receptors. For instance, researchers have utilized this compound to develop potent inhibitors of kinases, which are key targets in cancer therapy. The amino and dichloro substituents provide opportunities for further functionalization to optimize pharmacological properties such as potency, selectivity, and bioavailability.
Bioconjugation: Another important application of 5-Amino-2,4-dichlorophenylboronic acid is in bioconjugation reactions. The boronic acid group can form stable complexes with diols or polyols, making it useful for attaching small molecules to biomolecules such as proteins or nucleic acids. This property has been exploited in the development of targeted drug delivery systems and diagnostic probes. For example, conjugates of this compound with antibodies have been used to enhance the therapeutic efficacy and reduce side effects of anticancer drugs.
Mechanistic Studies: Understanding the reactivity and stability of 5-Amino-2,4-dichlorophenylboronic acid is crucial for optimizing its use in various applications. Recent studies have focused on elucidating the mechanisms underlying its reactivity in different chemical environments. For instance, density functional theory (DFT) calculations have provided insights into the electronic structure and reactivity patterns of this compound. These studies have revealed that the electron-withdrawing effect of the dichloro substituents enhances the electrophilicity of the boron center, facilitating its participation in nucleophilic addition reactions.
Safety Considerations: While 5-Amino-2,4-dichlorophenylboronic acid is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols when working with this compound. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or bases. Personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling to minimize exposure risks.
FUTURE DIRECTIONS: The future prospects for 5-Amino-2,4-dichlorophenylboronic acid are promising. Ongoing research aims to expand its utility by developing new synthetic methodologies and exploring novel applications in areas such as catalysis, materials science, and biotechnology. For example, recent advancements in catalytic systems have led to more efficient methods for synthesizing this compound on a larger scale, which could facilitate its broader adoption in industrial processes.
In conclusion, 5-Amino-2,4-dichlorophenylboronic acid (CAS No. 948592-69-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an invaluable tool for researchers seeking to develop new drugs, advanced materials, and innovative technologies. As research continues to advance our understanding of this compound's potential uses and mechanisms of action, it is likely to play an increasingly important role in various scientific disciplines.
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